molecular formula C21H16N2O2S B11345319 6-(4-Methoxyphenyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]pyridine-3-carbonitrile

6-(4-Methoxyphenyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]pyridine-3-carbonitrile

Cat. No.: B11345319
M. Wt: 360.4 g/mol
InChI Key: KIKMMZXDTGWXKG-UHFFFAOYSA-N
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Description

6-(4-Methoxyphenyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]pyridine-3-carbonitrile is a complex organic compound that belongs to the class of pyridine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Methoxyphenyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]pyridine-3-carbonitrile typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyridine ring: This can be achieved through a cyclization reaction involving suitable precursors.

    Introduction of the 4-methoxyphenyl group: This step might involve a substitution reaction using a halogenated precursor and a methoxyphenyl reagent.

    Attachment of the 2-oxo-2-phenylethylsulfanyl group: This could be done through a thiol-ene reaction or a similar sulfur-based coupling reaction.

    Addition of the carbonitrile group: This step might involve a nucleophilic substitution reaction using a suitable nitrile precursor.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the sulfur atom or the methoxy group.

    Reduction: Reduction reactions could target the carbonyl group or the nitrile group.

    Substitution: The aromatic rings might undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenated compounds, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

6-(4-Methoxyphenyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]pyridine-3-carbonitrile could have various applications in scientific research:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Possible development as a therapeutic agent for diseases.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with biological targets. Generally, it might:

    Bind to enzymes or receptors: Inhibiting or activating their function.

    Interact with DNA or RNA: Affecting gene expression or replication.

    Modulate signaling pathways: Influencing cellular processes like apoptosis or proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-Methoxyphenyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]pyridine-3-carboxamide
  • 6-(4-Methoxyphenyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]pyridine-3-carboxylic acid

Uniqueness

The unique structural features of 6-(4-Methoxyphenyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]pyridine-3-carbonitrile, such as the combination of the methoxyphenyl and phenylethylsulfanyl groups, might confer specific biological activities or chemical reactivity that distinguish it from similar compounds.

Properties

Molecular Formula

C21H16N2O2S

Molecular Weight

360.4 g/mol

IUPAC Name

6-(4-methoxyphenyl)-2-phenacylsulfanylpyridine-3-carbonitrile

InChI

InChI=1S/C21H16N2O2S/c1-25-18-10-7-15(8-11-18)19-12-9-17(13-22)21(23-19)26-14-20(24)16-5-3-2-4-6-16/h2-12H,14H2,1H3

InChI Key

KIKMMZXDTGWXKG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=C(C=C2)C#N)SCC(=O)C3=CC=CC=C3

Origin of Product

United States

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